molecular formula C20H14N6OS2 B2463815 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide CAS No. 690271-51-3

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Cat. No. B2463815
CAS RN: 690271-51-3
M. Wt: 418.49
InChI Key: TYSUTFMGTMXJNV-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C20H14N6OS2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility of its structural framework for chemical modifications. For instance, Fathalla et al. (2015) demonstrated the synthesis of related compounds using the DCC coupling method and azide coupling method, highlighting the potential for generating a wide array of derivatives with varying biological activities Fathalla, 2015. Furthermore, El Rayes et al. (2022) explored the chemoselective reaction with soft electrophiles to prepare quinoxaline derivatives, illustrating the compound's capacity for chemical modifications aimed at enhancing biological activity El Rayes et al., 2022.

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been a significant area of investigation. Sahi and Paul (2016) synthesized a series of compounds and evaluated their in vitro antibacterial and antifungal activities, with some showing promising activity against bacterial and fungal strains Sahi & Paul, 2016. This suggests the compound's derivatives could serve as leads for the development of new antimicrobial agents.

Anticancer Activity

The exploration of anticancer properties is another crucial area of research. Kovalenko et al. (2012) synthesized compounds with thiazole and thiadiazole fragments, showing considerable cytotoxicity against cancer cell lines, indicating the potential of these derivatives as anticancer agents Kovalenko et al., 2012. Moreover, Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, some of which displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, further underscoring the anticancer potential of these compounds Reddy et al., 2015.

properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6OS2/c27-17(21-19-22-18(25-29-19)14-7-2-1-3-8-14)12-28-20-24-23-16-11-10-13-6-4-5-9-15(13)26(16)20/h1-11H,12H2,(H,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSUTFMGTMXJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

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